Product packaging for 2,2-Difluoropropane-1-sulfinyl fluoride(Cat. No.:CAS No. 97006-65-0)

2,2-Difluoropropane-1-sulfinyl fluoride

Cat. No.: B13405403
CAS No.: 97006-65-0
M. Wt: 146.13 g/mol
InChI Key: WFZFRMHJMYQSIU-UHFFFAOYSA-N
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Description

2,2-Difluoropropane-1-sulfinyl fluoride is a specialized fluorinated reagent of significant interest in modern synthetic chemistry, particularly within the rapidly developing field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry . SuFEx reactions are powerful for connecting molecular modules through robust linkages, enabling the discovery of new functional materials and bioconjugates . This reagent serves as a versatile connective hub, reacting efficiently with a range of nucleophiles, including alcohols and amines, to form stable sulfonate esters and sulfonamides, respectively. Beyond its role in SuFEx, sulfinyl fluorides are increasingly valuable in facilitating efficient Cl/F exchange reactions. They can be employed to convert readily available sulfonyl chlorides into the more synthetically useful sulfonyl fluorides under mild conditions . Sulfonyl fluorides are critical intermediates in medicinal chemistry and chemical biology for developing enzyme inhibitors and activity-based probes . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a well-ventilated fume hood, using suitable personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5F3OS B13405403 2,2-Difluoropropane-1-sulfinyl fluoride CAS No. 97006-65-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97006-65-0

Molecular Formula

C3H5F3OS

Molecular Weight

146.13 g/mol

IUPAC Name

2,2-difluoropropane-1-sulfinyl fluoride

InChI

InChI=1S/C3H5F3OS/c1-3(4,5)2-8(6)7/h2H2,1H3

InChI Key

WFZFRMHJMYQSIU-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)F)(F)F

Origin of Product

United States

Synthetic Methodologies for 2,2 Difluoropropane 1 Sulfinyl Fluoride

Precursor Synthesis and Derivatization Strategies for the 2,2-Difluoropropane (B1294401) Backbone

The assembly of the 2,2-difluoropropane core is the foundational stage for the synthesis of the target sulfinyl fluoride (B91410). This involves creating the three-carbon chain with a gem-difluoro group at the C2 position and a functional handle at the C1 position, suitable for introducing the sulfur functionality. The most logical and frequently utilized starting material for this purpose is 2,2-difluoro-1-propanol, which is commercially available.

Routes to 2,2-Difluoropropane-1-thiol (B6611994) Derivatives

The introduction of a sulfur atom at the C1 position is typically achieved by converting a suitable precursor, such as a halogenated intermediate, into a thiol derivative. Thiolate anions are excellent nucleophiles for S(_N)2 reactions with alkyl halides. A common and effective strategy involves the use of a protected thiol equivalent, such as potassium thioacetate (B1230152), followed by hydrolysis.

A plausible synthetic route begins with the activation of the hydroxyl group of 2,2-difluoro-1-propanol, often by converting it into a tosylate or a halide. This activated intermediate is then subjected to nucleophilic substitution with a sulfur-containing nucleophile.

Table 1: Common Nucleophilic Sulfur Reagents for Thiol Synthesis

Reagent Intermediate Product Final Product after Hydrolysis Notes
Potassium Thioacetate (KSAc) 2,2-Difluoropropyl thioacetate 2,2-Difluoropropane-1-thiol Generally provides good yields and avoids the formation of sulfide (B99878) byproducts.
Thiourea S-(2,2-Difluoropropyl)isothiouronium salt 2,2-Difluoropropane-1-thiol A reliable method that proceeds via a stable isothiouronium salt intermediate.

The thioacetate method is often preferred due to its high efficiency and clean reaction profile, minimizing the formation of dialkyl sulfide impurities. The reaction of the halogenated or tosylated 2,2-difluoropropane with potassium thioacetate yields S-(2,2-difluoropropyl) thioacetate, which can then be readily hydrolyzed under basic conditions (e.g., with sodium hydroxide (B78521) or sodium methoxide) to afford the desired 2,2-difluoropropane-1-thiol.

Preparation of Halogenated 2,2-Difluoropropane Intermediates

Halogenated derivatives of 2,2-difluoropropane serve as crucial intermediates, acting as electrophiles for the introduction of the thiol group. The conversion of the primary alcohol, 2,2-difluoro-1-propanol, into an alkyl halide is a standard organic transformation. The choice of halogenating agent depends on the desired halide (Cl, Br, or I), which can influence the reactivity in the subsequent nucleophilic substitution step, with iodides being the most reactive, followed by bromides and then chlorides.

Common halogenation methods applicable to this substrate include:

Chlorination: Treatment of 2,2-difluoro-1-propanol with thionyl chloride (SOCl(_2)), often in the presence of a base like pyridine, provides a reliable route to 1-chloro-2,2-difluoropropane.

Bromination: Reagents such as phosphorus tribromide (PBr(_3)) or a combination of carbon tetrabromide (CBr(_4)) and triphenylphosphine (B44618) (PPh(_3)) are effective for converting the alcohol to 1-bromo-2,2-difluoropropane.

Iodination: The Appel reaction, using iodine, triphenylphosphine, and imidazole, can be employed to synthesize 1-iodo-2,2-difluoropropane.

These halogenated intermediates provide the necessary electrophilic carbon center for the subsequent formation of the carbon-sulfur bond.

Development of Selective Fluorination Protocols for Sulfinyl Moiety Formation

The conversion of the sulfur(II) precursor, typically 2,2-difluoropropane-1-thiol, into the target sulfinyl fluoride represents the most challenging and critical step of the synthesis. This transformation requires the oxidation of the sulfur atom from a +2 to a +4 state and the simultaneous formation of a sulfur-fluorine bond. The methods must be selective to avoid over-oxidation to the sulfonyl fluoride (S(VI)) state.

Oxidation-Fluorination Approaches for Sulfur(II) Precursors

A direct, one-pot conversion of a thiol or disulfide to a sulfinyl fluoride is an attractive but synthetically demanding strategy. Electrochemical methods have been explored for the synthesis of sulfonyl fluorides from thiols, where sulfenyl and sulfinyl fluorides are proposed as transient intermediates. nih.govacs.org This suggests that isolating the sulfinyl fluoride product requires carefully controlled conditions to prevent further oxidation.

While specific reagents for the direct conversion of aliphatic thiols to sulfinyl fluorides are not widely documented, the proposed mechanism in some oxidative fluorinations involves the initial formation of a sulfenyl fluoride (R-SF), which is then oxidized. nih.gov Achieving conditions that halt the process at the sulfinyl fluoride (R-S(O)F) stage is an area of ongoing research.

Fluoride Exchange Reactions from Sulfinyl Halides

A more established and controllable two-stage approach involves the initial preparation of a sulfinyl halide intermediate, typically a sulfinyl chloride, followed by a halide exchange reaction to install the fluoride.

Stage 1: Thiol to Sulfinyl Chloride

The oxidation of 2,2-difluoropropane-1-thiol to its corresponding sulfinyl chloride (CH(_3)C(F(_2))CH(_2)S(O)Cl) is the first step. This requires a reagent that can act as both an oxidant and a chloride source. Sulfuryl chloride (SO(_2)Cl(_2)) or N-Chlorosuccinimide (NCS) under controlled conditions are potential candidates for this transformation. Careful management of stoichiometry and temperature is crucial to prevent over-oxidation to the sulfonyl chloride. organic-chemistry.orgresearchgate.net

Stage 2: Halide Exchange

Once the sulfinyl chloride is formed, the chlorine atom is replaced by fluorine. This is typically accomplished using a nucleophilic fluoride source. A variety of fluoride salts can be employed for this purpose, with the reactivity and conditions varying depending on the salt's properties.

Table 2: Fluorinating Agents for Sulfinyl Chloride Conversion

Fluorinating Agent Typical Conditions Notes
Potassium Fluoride (KF) Aprotic polar solvent (e.g., acetonitrile), often with a phase-transfer catalyst. nih.govorganic-chemistry.org A cost-effective and common reagent for fluoride exchange reactions.
Silver(I) Fluoride (AgF) Aprotic solvent. More reactive than KF, often used for less reactive substrates.

The reaction involves the nucleophilic attack of the fluoride ion on the sulfur atom of the sulfinyl chloride, displacing the chloride ion and forming the desired 2,2-difluoropropane-1-sulfinyl fluoride. The choice of reagent and conditions is tailored to ensure a high-yield conversion without promoting side reactions.

Radical-Mediated Sulfur-Fluorine Bond Formation

Radical chemistry offers alternative pathways for bond formation. While radical-mediated synthesis of sulfonyl fluorides is well-documented, its application to the direct formation of sulfinyl fluorides is less common. nih.goviu.edu

A hypothetical radical pathway could involve the generation of a 2,2-difluoropropyl radical from a suitable precursor, such as 1-iodo-2,2-difluoropropane, via a halogen atom transfer (XAT) process. iu.edu Trapping this alkyl radical with a sulfur monoxide equivalent and a fluorine radical source in a concerted or stepwise manner could potentially lead to the sulfinyl fluoride. However, controlling the reactivity of these species to selectively form the S(O)F moiety is a significant synthetic challenge. Current research on radical fluorination tends to focus on either C-F bond formation or the synthesis of the more stable sulfonyl fluorides. dntb.gov.ua

Mechanistic Investigations of Proposed Synthetic Pathways

Due to the absence of published synthetic routes for this compound, there are no proposed pathways to investigate mechanistically. Scientific inquiry into reaction mechanisms, including transition state analysis and computational modeling, is contingent upon established or at least proposed synthetic methods.

Transition State Analysis in Sulfinyl Fluoride Generation

No transition state analyses for the generation of this compound have been reported. Such studies would require a defined reaction coordinate, which has not been established for this particular compound.

Computational Modeling of Reaction Energetics and Intermediates

There are no available computational models detailing the reaction energetics or potential intermediates in the synthesis of this compound. Computational chemistry studies are typically performed to elucidate the mechanisms of known reactions or to predict the feasibility of hypothetical pathways. Without a known synthesis, such modeling has not been undertaken for this compound.

Chemical Reactivity and Mechanistic Pathways of 2,2 Difluoropropane 1 Sulfinyl Fluoride

Nucleophilic Reactivity at the Sulfur-Fluorine Center

The sulfinyl fluoride (B91410) group, -S(O)F, is characterized by an electrophilic sulfur(IV) center. This electrophilicity arises from the polarization of the sulfur-oxygen and sulfur-fluorine bonds, where both oxygen and fluorine, being highly electronegative, withdraw electron density from the sulfur atom. This renders the sulfur atom susceptible to attack by nucleophiles. The reactivity at this center is a balance between the stability of the S-F bond and the electrophilicity of the sulfur atom.

Elucidation of Pathways for S-F Bond Activation in Transfluorination Reactions

Transfluorination reactions involving sulfinyl fluorides are not as extensively documented as those for sulfonyl fluorides. However, the fundamental mechanism is expected to involve the activation of the sulfur-fluorine (S-F) bond. The activation of an S-F bond typically proceeds via nucleophilic attack on the sulfur center.

In the context of 2,2-Difluoropropane-1-sulfinyl fluoride, a plausible pathway for S-F bond activation in a transfluorination reaction (e.g., exchange with another fluoride source or reaction with a nucleophile leading to fluoride displacement) would be an addition-elimination mechanism. Theoretical studies on simpler sulfinyl derivatives, such as methanesulfinyl systems, suggest that nucleophilic substitution at the sulfinyl sulfur often proceeds through a trigonal bipyramidal intermediate or transition state.

Proposed Mechanistic Steps:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic sulfur atom, perpendicular to the plane formed by the alkyl group, oxygen, and fluorine.

Formation of a Hypervalent Intermediate: This attack leads to the formation of a transient, hypervalent sulfur intermediate. In this species, the incoming nucleophile and the leaving fluoride ion would likely occupy apical positions in a trigonal bipyramidal geometry, with the lone pair, oxygen, and the 2,2-difluoropropyl group in the equatorial positions.

Fluoride Elimination: The S-F bond cleaves, expelling a fluoride ion (F⁻) and forming the new substituted sulfinyl derivative.

The presence of the electron-withdrawing 2,2-difluoropropyl group is anticipated to enhance the electrophilicity of the sulfur atom, potentially increasing the rate of nucleophilic attack compared to a non-fluorinated analogue.

Reactions with Select Nucleophiles: Theoretical Studies and Predicted Outcomes

While no specific theoretical studies exist for this compound, predictions can be made based on the general reactivity of sulfinyl halides and the electronic influence of the fluorinated alkyl chain. The key factors governing the outcome are the nucleophilicity of the attacking species and the stability of the resulting product.

Hard nucleophiles (e.g., H₂O, ROH, R₂NH) are expected to readily attack the electrophilic sulfur center, leading to substitution of the fluoride. Soft nucleophiles might exhibit more complex reactivity.

Interactive Table: Predicted Outcomes of Reactions with Select Nucleophiles

NucleophileReagent ExamplePredicted ProductReaction TypePredicted Relative Rate
Oxygen NucleophileWater (H₂O)2,2-Difluoropropane-1-sulfinic acidHydrolysisModerate to Fast
Oxygen NucleophileMethanol (CH₃OH)Methyl 2,2-difluoropropane-1-sulfinateAlcoholysisModerate
Nitrogen NucleophileAmmonia (NH₃)2,2-Difluoropropane-1-sulfinamideAminolysisFast
Carbon NucleophileGrignard Reagent (RMgBr)2,2-Difluoropropyl-sulfoxideAlkylationFast

Reactivity of the Difluoropropane Alkyl Chain

The reactivity of the alkyl portion of the molecule is significantly influenced by the presence of the two fluorine atoms on the central carbon.

Influence of Geminal Fluorine Substitution on Adjacent Carbons

The geminal difluoro group (-CF₂-) at the 2-position exerts a powerful electron-withdrawing inductive effect (-I effect). This effect has profound consequences for the adjacent carbon atoms (C1 and C3).

Effect on C1: The carbon atom bonded to the sulfinyl fluoride group (C1) becomes more electron-deficient. This enhances the acidity of the C1-H protons. Consequently, in the presence of a strong base, deprotonation at this position to form a carbanion is more favorable than in a non-fluorinated analogue. However, the stability of the resulting α-fluoro carbanion can be complex.

Effect on C3: The methyl group at C3 also experiences the inductive pull of the -CF₂- group, making the C3-H bonds slightly more acidic and stronger (less prone to homolytic cleavage) than in propane (B168953).

Research on other gem-difluorinated compounds has shown that this inductive effect can decrease the susceptibility of adjacent C-H bonds to oxidation while increasing the propensity for elimination reactions if a suitable leaving group is present on an adjacent carbon.

Radical Pathways Involving the Fluorinated Propane Moiety

Radical reactions are initiated by the homolytic cleavage of a bond to form radical intermediates. In the case of the 2,2-difluoropropane (B1294401) moiety, radical abstraction of a hydrogen atom is a potential pathway.

The stability of the resulting carbon-centered radical determines the preferred site of abstraction. The order of radical stability is generally tertiary > secondary > primary. The C-H bonds at the C1 and C3 positions are primary. The strong electron-withdrawing nature of the fluorine atoms destabilizes adjacent radical centers. Therefore, radical formation at the C1 position would be particularly disfavored. Radical abstraction is more likely to occur at the C3 methyl group, although the inductive effect of the CF₂ group would still make this less favorable than in propane itself.

Data Table: Estimated C-H Bond Dissociation Energies (BDEs)

Bond LocationCompoundEstimated BDE (kcal/mol)Influence of -CF₂- Group
C1-HThis compound>100 (Predicted)Destabilizing (Inductive Effect)
C3-HThis compound~99-101 (Predicted)Slightly Stabilizing (Strengthens Bond)
Primary C-HPropane~98N/A (Reference)

Note: These are estimated values based on known effects of fluorine substitution. Actual experimental values are not available.

Stereochemical Aspects in Reactions Involving the Sulfinyl Fluoride Center

The sulfur atom in this compound is a stereocenter, as it is bonded to four different groups: the 2,2-difluoropropyl group, an oxygen atom, a fluorine atom, and a lone pair of electrons. This means the compound can exist as a pair of enantiomers.

Reactions involving nucleophilic substitution at this chiral sulfur center are expected to proceed with a defined stereochemical outcome. Based on studies of analogous sulfinyl halides and sulfinates, nucleophilic substitution at a sulfinyl sulfur center typically occurs with inversion of configuration .

This outcome is consistent with an Sₙ2-like mechanism or an addition-elimination pathway that proceeds through a trigonal bipyramidal intermediate. In this intermediate, the nucleophile attacks from the side opposite to the leaving group (the fluoride), leading to the observed inversion of stereochemistry at the sulfur atom. For a reaction to proceed with retention of configuration, a different mechanism, such as one involving a pseudo-rotation of the intermediate, would be required, which is generally considered less favorable for this class of compounds.

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search of scientific databases and publicly available literature, no research, data, or publications pertaining to the chemical compound "this compound" were found. Consequently, it is not possible to generate an article on its chemical reactivity, mechanistic pathways, stereoselectivity, or decomposition as requested.

The searches yielded information on related but distinct classes of compounds, primarily sulfonyl fluorides (-SO₂F) and the simple alkane 2,2-difluoropropane . It is crucial to note the chemical distinction between the requested sulfinyl fluoride (-S(O)F) functional group and the more commonly studied sulfonyl fluoride group. The reactivity and properties of these two groups are significantly different.

Given the absence of any specific data for "this compound," the following sections of the requested article cannot be addressed:

Exploration of Rearrangement and Decomposition Pathways

Mechanistic Details of Intramolecular Rearrangements

Without any foundational research on this specific molecule, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research would be needed to synthesize and characterize this compound to determine the properties outlined in the request.

Theoretical and Computational Studies on 2,2 Difluoropropane 1 Sulfinyl Fluoride

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations provide profound insights into the electronic structure and bonding of molecules. For 2,2-Difluoropropane-1-sulfinyl fluoride (B91410), these methods elucidate the intricate interactions between the fluorine atoms, the carbon backbone, and the sulfinyl fluoride group.

The electronic landscape of 2,2-Difluoropropane-1-sulfinyl fluoride is shaped by a combination of inductive and hyperconjugative effects. The high electronegativity of the fluorine atoms leads to a significant polarization of the C-F bonds, inducing a partial positive charge on the C2 carbon. This inductive effect propagates through the carbon skeleton, influencing the electron density distribution across the entire molecule.

Natural Bond Orbital (NBO) analysis is a powerful tool to dissect these interactions. uni-muenchen.de It transforms the complex many-electron wavefunction into a localized Lewis-like structure of bonds and lone pairs. wikipedia.org For this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the oxygen and fluorine atoms of the sulfinyl group into the antibonding orbitals of adjacent bonds. These donor-acceptor interactions are crucial in stabilizing the molecule. wisc.edu

The electron density distribution is expected to be highly polarized. The oxygen and fluorine atoms of the sulfinyl fluoride group, along with the geminal fluorine atoms, will exhibit high electron density, while the sulfur and carbon atoms will be comparatively electron-deficient. This charge distribution is a key determinant of the molecule's reactivity and intermolecular interactions.

Donor NBOAcceptor NBOInteraction Energy (E(2)) (kcal/mol)Description
LP(O)σ(S-C)~5-10Hyperconjugation from oxygen lone pair to the S-C antibonding orbital, indicating electron delocalization.
LP(F) on S-Fσ(S-O)~2-5Weak hyperconjugation from the fluorine lone pair to the S-O antibonding orbital.
σ(C-H) on C1σ(S-C)~1-3Hyperconjugation from C-H bonds to the S-C antibonding orbital.
LP(F) on C2σ(C1-C2)~2-4Stabilizing interaction from geminal fluorine lone pairs to the C1-C2 antibonding orbital.

The nature of the sulfur-fluorine bond in sulfinyl fluorides is a subject of considerable interest. Unlike the more commonly studied sulfonyl fluorides, the sulfur atom in sulfinyl fluorides is in a lower oxidation state and possesses a lone pair of electrons. This lone pair significantly influences the bonding and reactivity of the S-F bond.

Computational studies on related sulfonyl fluorides have shown that the S-F bond is highly polarized, with a significant ionic character. bac-lac.gc.ca However, the traditional view of involving d-orbitals in bonding for hypervalent molecules is now largely considered less significant. wikipedia.org Modern molecular orbital theory and NBO analysis suggest that the bonding in such species can be described by a combination of polar covalent bonds and hyperconjugative interactions. wikipedia.org

The presence of two fluorine atoms on the same carbon atom (geminal difluorination) has profound effects on the molecular electronic properties. nih.gov The strong electron-withdrawing nature of fluorine atoms significantly alters the local electronic environment. In this compound, the CF2 group exerts a powerful inductive effect, withdrawing electron density from the adjacent carbon atoms. mdpi.com

This inductive effect has several consequences:

Bond Lengths: The C-C bonds adjacent to the CF2 group are predicted to be shorter than in propane (B168953). This is a known effect of geminal fluorination, attributed to the increased s-character in the carbon orbitals of the C-C bond. mdpi.com

Bond Angles: The C-C-C bond angle is expected to be larger than the standard tetrahedral angle to accommodate the steric and electrostatic repulsion between the bulky sulfinyl fluoride group and the methyl groups. mdpi.com

Acidity: The gem-difluoro group is known to increase the acidity of neighboring C-H bonds. nih.gov While the C1 hydrogens in this compound are not typically considered acidic, their acidity will be enhanced compared to a non-fluorinated analogue.

Conformational Landscape and Dynamics

The conformational preferences of this compound are determined by a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugative effects. The rotation around the C1-C2 and C1-S bonds gives rise to a complex potential energy surface with multiple minima corresponding to stable conformers.

A thorough exploration of the potential energy surface (PES) is necessary to identify the stable conformers and the transition states connecting them. masterorganicchemistry.com This is typically achieved through computational methods by systematically rotating the dihedral angles of interest and calculating the energy at each point.

For this compound, the key dihedral angles are likely to be C2-C1-S-O and C2-C1-S-F. The rotation around the C1-S bond will be influenced by the steric bulk of the 2,2-difluoropropyl group and the electrostatic interactions between the lone pair on sulfur, the S=O bond, and the S-F bond. The staggered conformations are generally more stable than the eclipsed ones. masterorganicchemistry.comchemistrysteps.com The relative energies of the different staggered conformers will depend on the interplay of steric and electrostatic forces.

Table 2: Predicted Relative Energies of Possible Conformers of this compound Note: The conformer descriptions and relative energies are hypothetical and based on general principles of conformational analysis for illustrative purposes.

ConformerDihedral Angle (C2-C1-S-O)Relative Energy (kcal/mol)Key Features
Anti~180°0.0 (Global Minimum)Minimizes steric interactions between the bulky 2,2-difluoropropyl group and the oxygen atom.
Gauche 1~60°~1.5 - 2.5Potential for stabilizing gauche interactions, but with increased steric strain.
Gauche 2~-60°~1.5 - 2.5Energetically similar to Gauche 1, representing a pair of enantiomeric conformers.
Eclipsed~0°, 120°, 240°> 4.0 (Transition States)Represents energy maxima on the rotational pathway, high steric and torsional strain.

Vibrational analysis is a crucial tool for characterizing the stationary points on the potential energy surface. wikipedia.org By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine whether a given geometry corresponds to a minimum (all real vibrational frequencies) or a transition state (one imaginary frequency). nih.gov

The calculated vibrational frequencies can also be used to predict the infrared and Raman spectra of the molecule. nih.gov The characteristic vibrational modes for the sulfinyl fluoride group (S=O stretch, S-F stretch, S-C stretch) and the CF2 group (symmetric and asymmetric stretches, scissoring, wagging, twisting, and rocking modes) would be prominent features in the spectrum. nist.gov The exact positions of these bands will be sensitive to the molecular conformation.

The relative conformational stability is determined by the Gibbs free energy differences between the conformers. These can be calculated from the electronic energies and the vibrational frequencies. The conformer with the lowest Gibbs free energy will be the most populated at a given temperature. The energy barriers between conformers, determined by the energies of the transition states, will dictate the dynamics of conformational interconversion.

Prediction of Reaction Energetics and Transition States

Theoretical and computational chemistry offers powerful tools to predict the energetics of chemical reactions and to characterize the high-energy transition state structures that connect reactants to products. For a novel compound like this compound, these methods would be indispensable for understanding its reactivity and potential synthetic pathways.

Computational Assessment of Synthetic Feasibility

A computational assessment would be the first step in evaluating the viability of a synthetic route to this compound. This involves using quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the thermodynamic and kinetic feasibility of proposed reaction steps.

Table 1: Hypothetical Data for a Proposed Synthetic Step (Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.)

ParameterCalculated Value (kcal/mol)Implication
Enthalpy of Reaction (ΔH)-25.0Exothermic
Gibbs Free Energy (ΔG)-15.5Spontaneous
Activation Energy (Ea)+20.0Kinetically accessible

Without specific studies, one can only speculate on potential synthetic precursors, such as the corresponding sulfinyl chloride, and the subsequent fluorination. Computational analysis would be crucial to predict the success of such a transformation.

Modeling of Reactive Intermediates and Catalytic Cycles

The synthesis or subsequent reactions of this compound might involve reactive intermediates or require catalysis. Computational modeling is essential for elucidating the structures and stabilities of these transient species, which are often difficult to observe experimentally.

For instance, if a reaction proceeds through a radical or ionic intermediate, calculations can provide insights into its geometry, electronic structure, and preferred reaction pathways. In a catalytic cycle, each step—oxidative addition, migratory insertion, reductive elimination—can be modeled to understand the role of the catalyst, identify the rate-determining step, and predict how modifications to the catalyst might improve efficiency.

Molecular Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MEP) and other quantum chemical reactivity descriptors are fundamental for understanding and predicting the chemical behavior of a molecule.

The MEP is a three-dimensional map of the electrostatic potential around a molecule. It reveals regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). For this compound, one would anticipate a significant electron-deficient region around the sulfur atom due to the high electronegativity of the attached fluorine and oxygen atoms, making it a likely site for nucleophilic attack. The fluorine atoms on the propane backbone would also create localized areas of negative potential.

Reactivity descriptors derived from conceptual DFT, such as chemical hardness, softness, electronegativity, and the Fukui function, provide quantitative measures of reactivity. The Fukui function, for example, identifies the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule.

Table 2: Hypothetical Reactivity Descriptor Data (Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.)

DescriptorDefinitionPredicted Trend for this compound
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates susceptibility to electrophilic attack
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates susceptibility to nucleophilic attack
Chemical Hardness Resistance to change in electron distributionExpected to be a relatively "hard" molecule
Electrophilicity Index A measure of a molecule's ability to accept electronsExpected to be a moderate to strong electrophile

These computational tools would be vital for predicting how this compound interacts with other molecules, designing experiments, and exploring its potential applications in areas like synthesis or materials science. However, until specific computational studies are performed and published, a detailed and accurate analysis remains speculative.

Applications of 2,2 Difluoropropane 1 Sulfinyl Fluoride in Chemical Synthesis and Materials Science

Development as a Selective Fluorosulfinylation Reagent

Information regarding the use of "2,2-Difluoropropane-1-sulfinyl fluoride" as a selective fluorosulfinylation reagent is not available in the public scientific literature. The transfer of the sulfinyl fluoride (B91410) [-S(O)F] group is a significant transformation in organic synthesis, and the development of new reagents that offer high regioselectivity and chemoselectivity is an ongoing area of research. However, there are no documented instances of "this compound" being utilized for this purpose.

Regioselective and Chemoselective Transfer of the -S(O)F Group

There is no available data to support the regioselective or chemoselective transfer of the -S(O)F group using "this compound."

Utility in the Functionalization of Organic Substrates

The utility of "this compound" in the functionalization of organic substrates has not been reported.

Precursor Role in the Synthesis of Advanced Organofluorine Building Blocks

The role of "this compound" as a precursor in the synthesis of advanced organofluorine building blocks is not documented. Organofluorine compounds are of great interest in medicinal chemistry and materials science, and the development of novel building blocks is a critical endeavor.

Transformations to Novel Fluorinated Sulfoxides and Sulfones

There is no information on the transformation of "this compound" into novel fluorinated sulfoxides and sulfones.

Synthesis of Chiral Fluorinated Sulfur-Containing Compounds

The synthesis of chiral fluorinated sulfur-containing compounds derived from "this compound" has not been described in the available literature.

Potential as a Component in Polymer and Materials Chemistry

There is no information regarding the potential of "this compound" as a component in polymer and materials chemistry.

Incorporation into Polymeric Frameworks via Sulfur-Fluorine Exchange (SuFEx) Analogs

No information is available regarding the use of this compound in SuFEx or related polymerization reactions.

Design of Fluorinated Monomers and Cross-linking Agents

There is no published data on the design or application of this compound as a fluorinated monomer or cross-linking agent.

Role in Catalysis or Ligand Design for Selective Chemical Transformations

No literature exists to support a role for this compound in catalysis or as a ligand for selective chemical transformations.

Future Research Directions and Outlook

Unexplored Synthetic Routes and Methodological Innovations

The development of efficient and scalable synthetic pathways is the cornerstone of investigating any new chemical compound. For 2,2-difluoropropane-1-sulfinyl fluoride (B91410), several avenues warrant exploration, drawing inspiration from established methods for the synthesis of related sulfonyl fluorides and other organofluorine compounds.

Future research should focus on adapting existing methodologies, such as those involving sulfur(VI)-fluoride exchange (SuFEx) chemistry, to the specific structural nuances of 2,2-difluoropropane-1-sulfinyl fluoride. researchgate.netnih.govnih.gov Innovations in this area could involve the use of novel fluorinating agents or the development of catalytic systems that tolerate the difluorinated propane (B168953) moiety. researchgate.netresearchgate.net A key challenge will be the selective introduction of the sulfinyl fluoride group, and overcoming this will likely require the design of bespoke synthetic strategies.

A systematic investigation of different starting materials, including corresponding sulfonic acids, sulfonamides, or thiols, could reveal the most efficient and practical synthetic route. mdpi.com The exploration of one-pot procedures and flow chemistry techniques could also lead to more sustainable and scalable production methods for this compound. uva.nl

Table 1: Potential Synthetic Precursors and Reagents

Precursor/ReagentSynthetic ApproachPotential Advantages
2,2-Difluoropropane-1-thiol (B6611994)Oxidation and fluorinationReadily accessible starting material
2,2-Difluoropropane-1-sulfonic acidDeoxyfluorinationDirect conversion
Sulfuryl fluoride (SO₂F₂)Reaction with a suitable nucleophileAtom-economical reagent researchgate.netchemeo.comwikipedia.orgdntb.gov.ua
N-Fluorobenzenesulfonimide (NFSI)Electrophilic fluorinationMild reaction conditions researchgate.net

Advanced Mechanistic Studies and Computational Refinements

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for its future development. Advanced mechanistic studies, combining experimental techniques with computational modeling, will be instrumental in elucidating reaction pathways, identifying key intermediates, and understanding the role of catalysts.

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into the reaction dynamics. These experimental approaches, when coupled with high-level density functional theory (DFT) calculations, can offer a detailed picture of the transition states and energy profiles of the reactions involved. nih.gov Such computational refinements will not only rationalize experimental observations but also guide the optimization of reaction conditions and the design of more efficient synthetic protocols.

Furthermore, computational studies can predict the physicochemical properties of this compound, such as its bond dissociation energies, electrostatic potential, and frontier molecular orbitals. This information will be invaluable in predicting its reactivity and potential applications as a reagent or building block in organic synthesis.

Discovery of Novel Chemical Transformations and Reagent Applications

The unique combination of a difluorinated alkyl chain and a sulfinyl fluoride functional group suggests that this compound could exhibit novel chemical reactivity. Future research should focus on exploring its potential as a reagent in a variety of chemical transformations.

Given the electrophilic nature of the sulfur atom in the sulfinyl fluoride group, its reactions with various nucleophiles should be systematically investigated. This could lead to the development of new methods for the introduction of the 2,2-difluoropropylsulfonyl group into organic molecules, a moiety that could impart unique properties to the resulting compounds.

Moreover, the presence of the two fluorine atoms on the adjacent carbon could influence the reactivity of the sulfinyl fluoride group through electronic effects. Investigating these effects could uncover unprecedented chemical transformations. For instance, its potential as a deoxyfluorinating agent or as a partner in cycloaddition reactions warrants exploration. acs.org The discovery of such novel transformations would significantly expand the synthetic utility of this compound.

Potential for Integration into Emerging Fields of Chemical Science

The structural features of this compound make it an intriguing candidate for integration into various emerging fields of chemical science. Its potential applications in materials science, chemical biology, and medicinal chemistry are particularly noteworthy.

In materials science, the incorporation of the difluorinated moiety could lead to the development of new polymers with enhanced thermal stability, chemical resistance, and unique dielectric properties. Its potential as a building block for functional materials, such as liquid crystals or organic electronics, should also be investigated.

In the realm of chemical biology and medicinal chemistry, sulfonyl fluorides have been utilized as covalent inhibitors and chemical probes. nih.govnih.govmdpi.com The unique electronic and steric properties of this compound could be harnessed to design novel therapeutic agents or diagnostic tools with improved selectivity and efficacy. Future research should explore its interactions with biological targets and its potential as a warhead for targeted covalent inhibitors.

The continued development of SuFEx click chemistry also presents an opportunity for the integration of this compound as a novel linker or building block for the construction of complex molecular architectures. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,2-Difluoropropane-1-sulfinyl fluoride to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires balancing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). Batch production methods (e.g., stepwise fluorination using sulfuryl fluoride derivatives) ensure precise control over intermediates, while continuous flow systems improve efficiency for scalable synthesis . For electrophilic fluorination, hypervalent iodonium ylides (e.g., difluoromethanesulfonyl-based reagents) can enhance regioselectivity and reduce side reactions . Purification via fractional distillation or preparative HPLC is critical to isolate the sulfinyl fluoride moiety from byproducts like sulfonic acid derivatives.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • 19F NMR : Identifies fluorine environments (δ -60 to -80 ppm for sulfinyl fluorides) and confirms substitution patterns .
  • IR Spectroscopy : Detects S=O stretches (~1050–1150 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
  • GC-MS/HPLC : Validates purity and quantifies trace impurities. NIST reference data (Database 69) provides benchmark retention indices and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile fluorides.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and fluoropolymer-coated lab coats.
  • Spill Management : Neutralize with calcium carbonate or specialized fluoride-binding agents. Safety protocols for structurally similar compounds (e.g., pentafluoropropanoyl fluoride) recommend immediate decontamination and medical consultation for exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of fluorinated sulfinyl compounds like this compound?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or fluorination patterns. Systematic approaches include:

  • Dose-Response Studies : Test across multiple concentrations to identify non-linear effects.
  • Structural Analog Comparison : Compare activity with derivatives (e.g., difluorophenoxy or sulfonyl variants) to isolate functional group contributions .
  • Meta-Analysis : Apply criteria from qualitative research frameworks (e.g., triangulation of in vitro, in vivo, and computational data) to validate findings .

Q. What mechanistic insights exist for the electrophilic reactivity of this compound in organofluorine synthesis?

  • Methodological Answer : The sulfinyl fluoride group acts as a soft electrophile, enabling nucleophilic substitution at the sulfur center. Mechanistic studies using deuterated solvents (e.g., D₂O) and kinetic isotope effects reveal:

  • Transition States : Stabilized by hyperconjugation between the S=O group and adjacent fluorines .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing charged intermediates.
  • Computational Modeling : Density Functional Theory (DFT) predicts activation barriers for fluorination pathways, validated by experimental rate constants .

Q. How can computational modeling predict the reactivity of this compound in novel reaction pathways?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the molecule.
  • Molecular Dynamics (MD) : Simulate solvent interactions and transition states for fluorination reactions.
  • PubChem Data Integration : Use InChI keys and structural databases to cross-reference experimental and predicted properties (e.g., solubility, bond dissociation energies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.